A Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate
A Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate
For distribution to: Researchers, scientists, and drug development professionals
Introduction
Ethyl 2-amino-4-fluoro-4-methylpentanoate, a fluorinated derivative of the amino acid leucine, represents a compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] A thorough understanding of the physicochemical characteristics of this compound is therefore paramount for its effective application in the development of novel therapeutics.
This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate and offers detailed, field-proven experimental protocols for the determination of its key unknown parameters. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring the generation of reliable and reproducible data.[2][3][4]
Core Physicochemical Properties
A summary of the currently available physicochemical data for (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate and its common salt forms is presented below. It is important to note that experimental data for the free base form is limited in publicly accessible literature, underscoring the importance of the experimental protocols detailed in the subsequent sections.
| Property | Value | Source |
| Chemical Structure | ![]() | MedChemExpress[5] |
| CAS Number | 156047-39-1 ((S)-enantiomer) | BLDpharm[6] |
| Molecular Formula | C₈H₁₆FNO₂ | Wuhan I-Biochem Co., Ltd. |
| Molecular Weight | 177.22 g/mol | MedChemExpress[5] |
| Physical Form | Solid (for hydrochloride and sulfate salts) | Sigma-Aldrich[7] |
| Melting Point | 105-106 °C (for sulfate salt) | LookChem[8] |
| Calculated logP | 0.525 | Fluorochem |
| pKa | Not available | |
| Aqueous Solubility | Not available | |
| Boiling Point | Not available | BLDpharm[6] |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, step-by-step protocols for the experimental determination of aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa). These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Determination of Aqueous Solubility (OECD Guideline 105)
The aqueous solubility of a compound is a fundamental property that influences its bioavailability. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L and is the recommended approach for Ethyl 2-amino-4-fluoro-4-methylpentanoate.[2][3][4][]
Principle: A supersaturated solution of the compound in water is prepared and allowed to equilibrate. The concentration of the dissolved compound in the aqueous phase is then determined by a suitable analytical method.
Experimental Workflow:
Figure 1: Workflow for Aqueous Solubility Determination.
Step-by-Step Protocol:
-
Preparation of the Test Solution: Add an excess amount of Ethyl 2-amino-4-fluoro-4-methylpentanoate to a known volume of deionized water in a glass-stoppered flask.
-
Equilibration: Place the flask in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) and stir the suspension for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated aqueous solution).
-
Quantification: Analyze the concentration of Ethyl 2-amino-4-fluoro-4-methylpentanoate in the collected sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the aqueous solubility as the average of at least three independent determinations, reported in units of grams per liter (g/L) or moles per liter (mol/L).
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
The n-octanol/water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. The shake-flask method is the "gold standard" for experimental logP determination.[10][11]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Experimental Workflow:
Figure 2: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Protocol:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water for 24 hours, followed by separation.
-
Test Solution Preparation: Dissolve a known amount of Ethyl 2-amino-4-fluoro-4-methylpentanoate in either the n-octanol-saturated water or the water-saturated n-octanol. The initial concentration should be chosen to be well within the linear range of the analytical method.
-
Partitioning: Place known volumes of the two phases into a separatory funnel. The phase in which the compound was initially dissolved and the empty phase are combined. The funnel is then shaken at a constant temperature until equilibrium is reached (e.g., for 1 hour).
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to facilitate a clean separation.
-
Sampling and Analysis: Carefully withdraw aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. The experiment should be repeated at least three times.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a compound at a given pH. For an amino ester like Ethyl 2-amino-4-fluoro-4-methylpentanoate, the pKa of the primary amine is of particular interest. Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Experimental Workflow:
Figure 3: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Prepare an aqueous solution of Ethyl 2-amino-4-fluoro-4-methylpentanoate of a known concentration (e.g., 0.01 M). If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will then be an apparent pKa for that specific solvent system.
-
Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the pKa value.
Conclusion
While some fundamental physicochemical properties of Ethyl 2-amino-4-fluoro-4-methylpentanoate are available, a comprehensive experimental characterization is essential for its advancement as a potential pharmaceutical agent. The detailed protocols provided in this guide for determining aqueous solubility, logP, and pKa offer a robust framework for obtaining these critical data points. By adhering to these standardized and well-validated methodologies, researchers can ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making in the drug discovery and development process.
References
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OECD. (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. OECD. [Link]
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Environment Canada. (2009). New Substances Notification: OECD Test Guideline 120 for WATER EXTRACTABILITY OF POLYMERS. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
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Phytosafe. (n.d.). OECD 105. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 133-141. [Link]
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Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58582. [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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LookChem. (n.d.). (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy, 48(1), 227-236. [Link]
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ShoeSector Inc. (n.d.). (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate. [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In ADMET for Medicinal Chemists (pp. 33-64). John Wiley & Sons, Inc. [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Wuhan I-Biochem Co., Ltd. (n.d.). (S)-ethyl 2-aMino-4-fluoro-4-Methylpentanoate. [Link]
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PubChem. (n.d.). ethyl (2R)-2-amino-4-methylpentanoate hydrochloride. [Link]
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SpectraBase. (n.d.). ethyl (2E)-2-fluoro-4-methyl-2-pentenoate - Optional[13C NMR]. [Link]
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eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. [Link]
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Taylor & Francis Online. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
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